Carm1-IN-1 is a potent inhibitor of coactivator-associated arginine methyltransferase 1, commonly referred to as CARM1. This compound has garnered attention for its role in regulating various biological processes through the inhibition of CARM1, which is known to methylate arginine residues in proteins, influencing gene expression and cellular functions.
Carm1-IN-1 is classified as a histone methyltransferase inhibitor. It was identified through rational design based on known inhibitors of other arginine methyltransferases. The compound exhibits selectivity for CARM1, making it a valuable tool for studying the enzyme's role in various biological contexts, particularly in cancer research and transcriptional regulation .
The synthesis of Carm1-IN-1 involves several steps that typically include:
The synthesis process is critical for ensuring that the compound can effectively inhibit CARM1 while minimizing off-target effects.
Carm1-IN-1 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The detailed structure includes:
The precise molecular formula and weight are essential for understanding its pharmacokinetic properties, although specific data points were not detailed in the search results .
Carm1-IN-1 functions primarily through competitive inhibition of CARM1, preventing the methylation of target substrates. The mechanism involves:
Experimental assays have demonstrated that Carm1-IN-1 can effectively reduce the methylation levels of known substrates like histone H3 and other non-histone proteins .
The mechanism by which Carm1-IN-1 exerts its effects involves several steps:
Carm1-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for determining how Carm1-IN-1 can be utilized in laboratory settings for research purposes .
Carm1-IN-1 has several applications in scientific research:
The catalytic domain of CARM1 (residues 147–480 in mice) adopts a conserved Rossmann-fold architecture characteristic of class I SAM-dependent methyltransferases. X-ray crystallography studies reveal that this domain comprises two distinct structural modules: an N-terminal helical bundle (αX-αZ) and a C-terminal β-barrel fold that forms the SAM-binding pocket [1] [5]. A unique 8-residue "C-extension" (post-core region) stabilizes the substrate-binding groove adjacent to the catalytic core, enabling access for arginine residues [5]. The catalytic site features a conserved double-E loop (Glu267 and Glu181 in humans) that positions the arginine guanidinium group for methyl transfer. Dimerization occurs via interactions between the C-terminal domains, though the biological relevance of this quaternary structure remains under investigation [1].
Table 1: Structural Domains of CARM1 Catalytic Module
Domain/Region | Residue Range | Structural Features | Functional Role |
---|---|---|---|
N-terminal helical bundle | 147-288 (mouse) | 3 α-helices (αX-αZ) | Scaffold for catalytic core |
SAM-binding pocket | 289-440 | Rossmann-like α/β sandwich | SAM/SAH cofactor binding |
C-extension | 471-478 (human) | Disordered loop | Substrate groove formation |
Double-E loop | E181, E267 (human) | Acidic residue pair | Arginine positioning |
CARM1 catalyzes asymmetric dimethylation via a sequential methyl transfer mechanism. The reaction initiates with nucleophilic attack by the substrate arginine’s η-nitrogen on SAM’s methyl group, generating monomethylarginine and SAH. A second methylation step yields asymmetric dimethylarginine (ADMA) [1] [6]. Kinetic analyses demonstrate positive cooperativity when methylating histone H3 peptides, with a Hill coefficient of 1.8 ± 0.3. Pre-acetylation of H3K18 increases catalytic efficiency (kcat/Km) by 3.5-fold through electrostatic stabilization of the H3R17-CARM1 interaction [5]. Regulatory phosphorylation at Ser217 disrupts a hydrogen bond with Tyr154, preventing SAM binding and abolishing methyltransferase activity. This modification occurs during mitosis, suggesting cell cycle-dependent regulation [6].
Carm1-IN-1 is a competitive small-molecule inhibitor targeting the SAM-binding pocket. Biochemical assays demonstrate an IC50 of 50 nM against full-length CARM1, with >100-fold selectivity over PRMT1 and PRMT6 [4]. Kinetic characterization reveals a Ki of 12.3 ± 1.8 nM and mixed-type inhibition kinetics (α = 1.9), indicating partial interaction with the arginine substrate site. Cellular target engagement was validated through dose-dependent reduction of H3R17me2a in MCF7 breast cancer cells (EC50 = 320 nM), with no significant decrease in H4R3me2s (PRMT5 substrate) at concentrations ≤1 μM [4] [8]. Carm1-IN-1 also inhibits CARM1-mediated methylation of non-histone substrates, including PABP1 and MED12, at IC50 values of 110 nM and 85 nM, respectively [10].
Table 2: Enzymatic Inhibition Profile of Carm1-IN-1
Parameter | Value | Experimental System | Significance |
---|---|---|---|
CARM1 IC50 | 50 nM | Recombinant enzyme assay | Primary target potency |
PRMT1 Selectivity | >100-fold | Counter-screening panel | Minimal off-target activity |
H3R17me2a EC50 | 320 nM | MCF7 cellular assay | Cellular target engagement |
MED12 Methylation IC50 | 85 nM | In vitro methylation array | Non-histone substrate inhibition |
CARM1 recognizes proline-rich motifs (e.g., PnGnMn) flanking target arginines, distinct from glycine-arginine-rich (GAR) motifs preferred by PRMT1. Proteomic profiling identified >130 CARM1 substrates, including BAF155 (R1064), MED12 (R1899), and RUNX1 (R223/R319) [4] [9] [10]. The N-terminal PH domain (residues 28–140) mediates substrate selection through hydrophobic interactions with proline residues, as deletion reduces methylation efficiency by >90% for non-histone substrates [1] [4]. Cancer-associated somatic mutations within CARM1 recognition motifs (e.g., MED12 R1899Q) abolish methylation and occur in 2.7% of breast cancers (TCGA data) [4]. Carm1-IN-1 exploits this specificity by binding a unique substrate-induced subpocket adjacent to the catalytic site, achieving a dissociation constant (Kd) of 8.4 nM as measured by isothermal titration calorimetry [4].
Table 3: CARM1 Substrate Motifs and Pathogenic Mutations
Substrate | Methylation Site | Consensus Motif | Cancer Mutation Prevalence |
---|---|---|---|
Histone H3 | R17 | ARKacS | N/A |
MED12 | R1899 | PGPRGS | R1899Q (1.8% endometrial Ca) |
BAF155 | R1064 | GPGRMS | R1064H (0.9% glioblastoma) |
RUNX1 | R223 | ARMSPV | R223W (2.1% AML) |
Key: ac = acetylated lysine; Bold = conserved motif residues; Ca = carcinoma; AML = acute myeloid leukemia. Data compiled from [4] [9] [10].
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